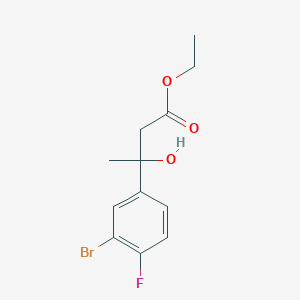

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate

CAS No.:

Cat. No.: VC18817091

Molecular Formula: C12H14BrFO3

Molecular Weight: 305.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrFO3 |

|---|---|

| Molecular Weight | 305.14 g/mol |

| IUPAC Name | ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate |

| Standard InChI | InChI=1S/C12H14BrFO3/c1-3-17-11(15)7-12(2,16)8-4-5-10(14)9(13)6-8/h4-6,16H,3,7H2,1-2H3 |

| Standard InChI Key | PBWPOAOMANTRQF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC(C)(C1=CC(=C(C=C1)F)Br)O |

Introduction

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate is an organic compound characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on a phenyl ring. This compound is notable for its hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of halogen atoms (bromine and fluorine) enhances its properties, making it a valuable compound in various fields of research and application.

Synthesis

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoic acid with ethanol. This reaction is usually facilitated by a strong acid catalyst like sulfuric acid and conducted under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.

Spectroscopic Data

Spectroscopic data for Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate include:

-

1H NMR (400 MHz, CDCl3): δ 7.66 (dd, J = 6.6, 2.3 Hz, 1H), 7.33 (ddd, J = 8.6, 4.5, 2.3 Hz, 1H), 7.05 (t, J = 8.5 Hz, 1H), 4.49 (s, 1H), 4.07 (q, J = 7.1 Hz, 2H), 2.90 (d, J = 16.0 Hz, 1H), 2.75 (d, J = 16.0 Hz, 1H), 1.50 (s, 3H), 1.15 (t, J = 7.1 Hz, 3H) .

-

13C NMR (100 MHz, CDCl3): δ 172.39, 157.9 (d, J = 245), 144.4, 130.0, 125.2, 116.0, 108.8, 72.1, 60.9, 46.1, 30.6, 14.0 .

Biological Activity and Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxybutanoate exhibits potential biological activities, particularly in medicinal chemistry. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways and pain management. The halogen substituents may enhance its binding affinity to specific biological targets, potentially modulating enzyme activity and receptor interactions. It has been investigated for its potential as a biochemical probe to study enzyme interactions and for therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume